Sigmoidin B
Overview
Description
Sigmoidin B is a tetrahydroxyflavanone, specifically a prenylated flavanone, isolated from the plant Erythrina sigmoidea. This compound is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, 3’, and 4’, and a prenyl group at position 5’. This compound exhibits significant anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sigmoidin B typically involves the prenylation of flavanone derivativesThe final step involves the addition of the prenyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from the bark of Erythrina sigmoidea. The extraction process involves the use of methanol as a solvent, followed by purification steps to isolate the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavanones.
Scientific Research Applications
Sigmoidin B has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory effects and potential use in treating inflammatory diseases.
Industry: Potential applications in the development of natural antioxidants and anti-inflammatory agents .
Mechanism of Action
Sigmoidin B exerts its effects primarily through its antioxidant and anti-inflammatory properties. It acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress. Additionally, it inhibits the metabolism of arachidonic acid, specifically as a selective inhibitor of 5-lipoxygenase, which plays a role in the inflammatory response .
Comparison with Similar Compounds
Sigmoidin A: Another prenylated flavanone from , differing by the presence of a 2′5-diphenyl group instead of a 2′-prenyl group.
Atalantoflavone: A flavonoid with similar anti-inflammatory properties.
Bidwillon A: Another compound from Erythrina sigmoidea with antibacterial activities.
Uniqueness: Sigmoidin B is unique due to its specific prenylation pattern and its potent anti-inflammatory and antioxidant activities. Unlike Sigmoidin A, which has a stronger effect on leukotriene B4 production, this compound shows a more pronounced effect on histamine release and phospholipase A2-induced edema .
Properties
IUPAC Name |
(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQIGPZCFNTPOD-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236606 | |
Record name | Sigmoidin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87746-47-2 | |
Record name | Sigmoidin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87746-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sigmoidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087746472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sigmoidin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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